Chemical structure and properties of (R)-2-Amino-4-cyclobutylbutanoic acid
Chemical structure and properties of (R)-2-Amino-4-cyclobutylbutanoic acid
An In-depth Technical Guide to (R)-2-Amino-4-cyclobutylbutanoic Acid: Structure, Properties, and Synthetic Considerations
Executive Summary
(R)-2-Amino-4-cyclobutylbutanoic acid is a non-proteinogenic amino acid characterized by a cyclobutyl moiety, which imparts significant conformational rigidity. This structural feature is of high interest in medicinal chemistry for its potential to enhance metabolic stability and binding specificity to biological targets. While literature directly pertaining to the (R)-enantiomer is limited, this guide synthesizes data from its (S)-enantiomer and structurally related cycloalkyl amino acids to provide a comprehensive technical overview for researchers and drug development professionals. We will explore its physicochemical properties, propose robust methods for its spectroscopic characterization and stereoselective synthesis, and discuss its potential biological activities, particularly as a modulator of glutamate receptors.
Introduction to Cycloalkyl Amino Acids in Drug Discovery
The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a cornerstone of modern drug design. Non-proteinogenic amino acids containing cyclic moieties, such as cyclobutane or cyclopropane, are particularly valuable. The cyclobutyl group introduces a unique three-dimensional structure that restricts the conformational freedom of the molecule. This rigidity can lead to improved binding affinity and selectivity for target proteins, as well as enhanced resistance to enzymatic degradation compared to their linear counterparts.[1] Compounds containing these motifs have shown promise in various therapeutic areas, including neuroscience, where they can act as potent and selective receptor antagonists.[2] This guide provides a detailed examination of the (R)-isomer of 2-amino-4-cyclobutylbutanoic acid, offering a foundational resource for its synthesis and potential application.
Physicochemical and Structural Properties
The defining features of (R)-2-Amino-4-cyclobutylbutanoic acid are its stereocenter at the alpha-carbon and the appended cyclobutyl ring. These elements dictate its three-dimensional shape and its potential interactions with chiral biological systems.
Chemical Structure and Identifiers
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IUPAC Name: (R)-2-Amino-4-cyclobutylbutanoic acid
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Molecular Formula: C₈H₁₅NO₂[3]
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Molecular Weight: 157.21 g/mol [3]
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Stereochemistry: The (R)-configuration at the α-carbon is a critical determinant of its biological function. The stereochemistry of amino acid analogs often dictates their activity, as seen in NMDA antagonists where one configuration may be highly active while the other is inert.[2]
Predicted Physicochemical Data
| Property | Value | Source / Basis |
| Molecular Formula | C₈H₁₅NO₂ | Advanced ChemBlocks[3] |
| Molecular Weight | 157.21 | Advanced ChemBlocks[3] |
| CAS Number | 1932829-31-6 | (S)-enantiomer reference[3] |
| Purity (Typical) | >95% | AChemBlock (for S-enantiomer)[4] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene (for cyclopentyl analog)[5] |
| Predicted LogP | 1.3687 | ChemScene (for cyclopentyl analog)[5] |
Spectroscopic Characterization Profile
Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure, the following spectral characteristics are predicted for (R)-2-Amino-4-cyclobutylbutanoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
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α-proton (~3.5-3.8 ppm): A triplet or doublet of doublets, coupled to the adjacent methylene protons.
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β-methylene protons (~1.6-1.9 ppm): A complex multiplet, diastereotopic due to the adjacent chiral center.
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γ-methylene protons (~2.0-2.3 ppm): A multiplet, coupled to the β-protons and the cyclobutyl methine proton.
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Cyclobutyl protons (~1.7-2.1 ppm): A series of complex, overlapping multiplets.
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Amine protons (broad, variable shift): Broad signal for the -NH₂ group.
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Carboxylic acid proton (broad, >10 ppm): A broad singlet for the -COOH proton.
¹³C NMR Spectroscopy
The carbon spectrum should display eight distinct signals:
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Carbonyl carbon (~175-180 ppm): The carboxylic acid carbon.
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α-carbon (~50-55 ppm): The carbon bearing the amino group.
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β-carbon and γ-carbon (~30-40 ppm): The two methylene carbons in the side chain.
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Cyclobutyl carbons (~20-35 ppm): Four distinct signals for the carbons of the cyclobutyl ring.
Infrared (IR) Spectroscopy
Key vibrational modes will confirm the presence of the primary functional groups.[6][7]
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O-H stretch (2500-3300 cm⁻¹): A very broad band characteristic of the carboxylic acid.
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N-H stretch (3300-3500 cm⁻¹): One or two sharp peaks for the primary amine.
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C-H stretch (2850-3000 cm⁻¹): Signals for the aliphatic C-H bonds.
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C=O stretch (~1700-1725 cm⁻¹): A strong, sharp absorption for the carbonyl group.
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N-H bend (~1580-1650 cm⁻¹): A characteristic bending vibration for the amine.
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.
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Molecular Ion (M⁺): A peak at m/z = 157 (for ESI, [M+H]⁺ at m/z = 158).
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Key Fragments: Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da) and cleavage at the β-γ bond, leading to fragments corresponding to the cyclobutyl-containing side chain.
Synthesis and Purification Workflow
A robust and stereocontrolled synthesis is paramount for obtaining the pure (R)-enantiomer for biological evaluation.
Proposed Stereoselective Synthetic Protocol
A plausible approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. This method provides reliable control over the stereochemistry at the α-carbon.
Step 1: Preparation of the Chiral Auxiliary Schiff Base
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To a solution of (R)-2-hydroxy-pinanone (1.0 eq) in toluene, add glycine tert-butyl ester (1.1 eq).
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Heat the mixture to reflux with a Dean-Stark trap to remove water for 12-18 hours until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure to yield the chiral Schiff base, which can be used without further purification.
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Causality: The pinanone auxiliary serves as a chiral scaffold, directing the subsequent alkylation to occur from a specific face of the molecule, thereby establishing the desired (R)-stereochemistry.
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Step 2: Asymmetric Alkylation
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Dissolve the Schiff base (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert nitrogen atmosphere.
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Slowly add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) and stir for 1 hour to ensure complete enolate formation.
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Add a solution of 1-(2-bromoethyl)cyclobutane (1.2 eq) in THF dropwise.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
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Causality: The bulky chiral auxiliary sterically hinders one face of the planar enolate, forcing the incoming electrophile (1-(2-bromoethyl)cyclobutane) to attack from the opposite face, leading to a high diastereomeric excess.
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Step 3: Hydrolysis and Deprotection
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Dissolve the alkylated product in a mixture of 6M hydrochloric acid and THF (1:1).
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Heat the mixture at 50 °C for 6 hours to hydrolyze both the imine and the tert-butyl ester.
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Cool the reaction mixture, wash with dichloromethane to remove the chiral auxiliary, and then adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the free amino acid.
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Collect the solid product by filtration, wash with cold water and ether, and dry under vacuum.
Purification and Characterization Workflow
The following workflow ensures the final product is of high purity and its structure is confirmed.
Caption: Synthesis, Purification, and Analysis Workflow.
Potential Biological Activity and Applications
The rigid structure of (R)-2-Amino-4-cyclobutylbutanoic acid makes it an intriguing candidate for probing protein binding sites that accommodate amino acid ligands.
Rationale for Investigation: Glutamate Receptor Modulation
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, such as the N-methyl-D-aspartate (NMDA) receptor, are key therapeutic targets. The design of conformationally constrained glutamate analogs is a proven strategy for achieving receptor subtype selectivity and modulating activity. Amino acids with cyclopropyl and cyclobutyl moieties have been successfully developed as NMDA receptor antagonists.[2] The specific stereochemistry and length of the side chain in (R)-2-Amino-4-cyclobutylbutanoic acid make it a prime candidate for investigation as a competitive antagonist at the glutamate binding site of the NMDA receptor.
Hypothetical Mechanism of Action: NMDA Receptor Antagonism
As a structural analog of glutamate, the molecule could potentially bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor. However, due to its unique conformation imposed by the cyclobutyl ring, it may fail to induce the conformational change necessary for channel activation, thereby acting as an antagonist and blocking the binding of endogenous glutamate.
Caption: Hypothetical Antagonism at the NMDA Receptor.
Conclusion
(R)-2-Amino-4-cyclobutylbutanoic acid represents a valuable yet underexplored chemical entity. Its rigid cyclobutyl-containing side chain and defined stereochemistry provide a strong rationale for its synthesis and investigation as a pharmacological tool, particularly in the field of neuroscience. This guide provides the necessary foundational knowledge for its chemical synthesis, purification, and characterization, and outlines a clear hypothesis for its potential biological mechanism of action. Further experimental validation of these proposed methods and activities is a promising avenue for future research and drug discovery efforts.
References
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PubChem. 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-. National Center for Biotechnology Information. [Link]
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